

# Buflomedil Pyridoxal Phosphate: A Technical Guide to Solubility and Stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Buflomedil pyridoxal phosphate*

Cat. No.: *B008552*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of **buflomedil pyridoxal phosphate**. Due to a scarcity of publicly available data on the **buflomedil pyridoxal phosphate** salt, this document focuses on the individual properties of buflomedil and pyridoxal phosphate (PLP). The information presented is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key chemical pathways. A significant data gap exists for the **buflomedil pyridoxal phosphate** salt, and further specific studies are recommended to fully characterize its physicochemical properties.

## Introduction

Buflomedil is a vasoactive drug known for its ability to improve microcirculation and blood flow. [1] It is often used in the treatment of peripheral and cerebral vascular diseases. Pyridoxal phosphate (PLP), the active form of vitamin B6, is a crucial coenzyme in a multitude of enzymatic reactions within the body.[2] The combination of these two molecules into a single salt, **buflomedil pyridoxal phosphate**, is intended to leverage the therapeutic benefits of both moieties.[1]

A thorough understanding of the solubility and stability of an active pharmaceutical ingredient (API) is fundamental to the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on the solubility and stability of buflomedil and pyridoxal phosphate to serve as a foundational resource.

## Solubility Characteristics

Detailed quantitative solubility data for **buflomedil pyridoxal phosphate** is not readily available in the public domain. Therefore, the solubility characteristics of its individual components, buflomedil and pyridoxal phosphate, are presented.

### Buflomedil

Quantitative solubility data for buflomedil free base is limited. However, information regarding its hydrochloride salt provides some insight into its behavior in aqueous media.

### Pyridoxal Phosphate (PLP)

Pyridoxal phosphate is described as a pale yellow to white crystalline powder.<sup>[3]</sup> Its solubility is significantly influenced by pH.<sup>[3]</sup>

Table 1: Solubility of Pyridoxal Phosphate (PLP)

| Solvent/Condition          | Solubility                                | Reference |
|----------------------------|-------------------------------------------|-----------|
| Water                      | Slightly soluble                          | [3]       |
| Ethanol                    | Practically insoluble                     | [3]       |
| Dilute Hydrochloric Acid   | Soluble                                   | [3]       |
| Sodium Hydroxide Solutions | Soluble                                   | [3]       |
| 1 M Hydrochloric Acid      | 50 mg/mL                                  | [4]       |
| DMSO                       | 10 mg/mL (moisture can reduce solubility) | [5]       |
| Water                      | 6 mg/mL                                   | [5]       |

## Stability Profile

As with solubility, stability data for the combined **buflomedil pyridoxal phosphate** salt is not widely published. The stability of the individual components is discussed below.

### Buflomedil

Buflomedil has been shown to be susceptible to degradation under acidic conditions.

### Pyridoxal Phosphate (PLP)

PLP is known to be sensitive to light, moisture, and heat.[\[3\]](#)

Table 2: Stability of Pyridoxal Phosphate (PLP)

| Condition                           | Stability Observations                                                                                                                           | Reference |
|-------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Light Exposure                      | Unstable; aqueous solutions are unstable after 4 hours of light exposure. A key photodegradation product is 4-pyridoxic acid 5'-phosphate (PAP). | [6][7]    |
| Storage (Powder)                    | Should be stored in a tightly sealed, light-resistant container at 2-8°C for short-term and -20°C for long-term storage.                         | [3]       |
| Storage (Stock Solutions)           | Best aliquoted and stored at -20°C or -80°C to avoid freeze-thaw cycles. Stable for up to 6 months at -80°C.                                     | [3]       |
| Autoclaving                         | Not recommended for sterilization as heat can lead to degradation.                                                                               | [3]       |
| Room Temperature (Aqueous Solution) | Stable for 24 hours when protected from light.                                                                                                   | [6][7]    |

## Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of **buflomedil pyridoxal phosphate** are not available. However, methodologies for assessing the stability of buflomedil and PLP have been described.

## Stability-Indicating Method for Buflomedil

A study on buflomedil hydrochloride utilized High-Performance Liquid Chromatography (HPLC) to separate the parent drug from its acid-induced degradation products.[8]

- Forced Degradation:

- Method: Refluxing 50 mg of pure buflomedil with 50 mL of 5N HCl for 4 hours.[9]
- Identified Degradation Products: 1,3,5-Trimethoxybenzene and butane-pyrrolidinium salt. [9][10]
- HPLC Method:
  - Column: C18[8]
  - Mobile Phase: Methanol: water: acetonitrile: triethylamine (50:30:20:0.4, v/v/v/v), pH 6.5[8]
  - Flow Rate: 0.7 mL/min[8]
  - Detection: UV at 272 nm[8]
  - Retention Times: Buflomedil ( $t_R$  = 3.76 min), Degradation Product ( $t_R$  = 2.117 min)[8]

## Stability Assessment of Extemporaneous Pyridoxal Phosphate (PLP) Preparations

The stability of PLP in aqueous solutions was evaluated using reverse-phase HPLC and mass spectrometry.[6][7]

- Sample Preparation: PLP liquids were prepared from commercially available dietary supplements.[6][7]
- Stability Testing Conditions: Samples were evaluated under conditions resembling clinical settings, including exposure to light and storage at room temperature.[6][7]
- Analytical Method: Reverse-phase HPLC and mass spectrometry were used to quantify PLP content and identify degradation products.[6][7]

## Visualizations

### Buflomedil Acid Degradation Pathway



[Click to download full resolution via product page](#)

Caption: Acid-induced degradation pathway of buflomedil.

## Vitamin B6 Salvage Pathway



[Click to download full resolution via product page](#)

Caption: Simplified Vitamin B6 salvage pathway showing the interconversion of B6 vitamers.

## Conclusion and Recommendations

This technical guide highlights a significant lack of publicly available data on the solubility and stability of **buflomedil pyridoxal phosphate**. While the characteristics of the individual components, buflomedil and pyridoxal phosphate, provide a preliminary understanding, it is crucial to recognize that the properties of the salt may differ significantly.

For researchers and drug development professionals working with **bufloemedil pyridoxal phosphate**, it is strongly recommended that dedicated studies be conducted to determine its intrinsic solubility in various solvents and across a range of pH values. Furthermore, comprehensive stability studies under various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) are essential to identify degradation pathways and establish appropriate storage and handling conditions. The development and validation of a stability-indicating analytical method specific to **bufloemedil pyridoxal phosphate** is a critical first step in this process. The methodologies outlined in this guide for the individual components can serve as a starting point for developing such protocols.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. US11813246B2 - Pharmaceutical composition - Google Patents [patents.google.com]
- 2. Buflomedil: three month intravenous safety evaluation in rats. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics of a sustained release formulation of pyridoxal phosphate of buflomedil after single or repeated oral doses in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buflomedil Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. CAS 104018-07-7: Buflomedil pyridoxal phosphate [cymitquimica.com]
- 6. bocsci.com [bocsci.com]
- 7. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. Buflomedil Pyridoxal Phosphate, CasNo.104018-07-7 Xiamen Ikg Chemical Co., Ltd. (expird) China (Mainland) [ikgchem.lookchem.com]
- 9. Quality and stability of extemporaneous pyridoxal phosphate preparations used in the treatment of paediatric epilepsy - UCL Discovery [discovery.ucl.ac.uk]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Buflomedil Pyridoxal Phosphate: A Technical Guide to Solubility and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b008552#buflomedil-pyridoxal-phosphate-solubility-and-stability-characteristics]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)